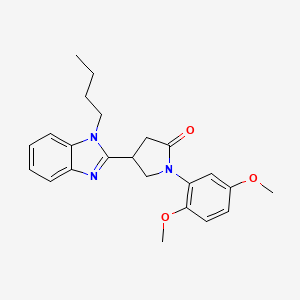
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a synthetic organic molecule belonging to the class of benzodiazole derivatives. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N3O2, with a molecular weight of approximately 363.46 g/mol. The structure features a benzodiazole moiety, a pyrrolidinone ring, and a dimethoxyphenyl substituent, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. Its unique structure may facilitate binding to specific biological pathways, potentially leading to modulation of cellular processes including apoptosis and proliferation.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzodiazole derivatives. For instance, compounds structurally related to the target compound have demonstrated selective cytotoxicity against tumor cells under hypoxic conditions. Research indicates that these compounds can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) through mechanisms involving DNA damage and caspase activation .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 | 10.5 | Induction of apoptosis via caspase activation |
| DNA Damage | A549 | 12.3 | Intercalation and oxidative stress |
| Proliferation Inhibition | WM115 | 8.7 | Hypoxia-selective cytotoxicity |
Study 1: Cytotoxic Effects on Tumor Cells
In a controlled study assessing the cytotoxic effects of similar benzodiazole compounds, researchers utilized the WST-1 assay to evaluate cell viability after treatment with varying concentrations over 48 hours. The results indicated significant reduction in viable cell counts at concentrations above 10 µM for A549 cells, suggesting potent anticancer properties .
Study 2: Mechanistic Insights
Further investigations employed caspase assays to elucidate the mechanism behind the observed cytotoxicity. The results confirmed that treatment with the compound led to increased caspase 3/7 activity in both A549 and WM115 cell lines, indicating that apoptosis was a primary mode of cell death induced by the compound .
Comparative Analysis with Similar Compounds
Benzodiazole derivatives have been extensively studied for their biological activities. Compounds with similar structures often exhibit varying degrees of anticancer efficacy depending on their substituents. For example, modifications in the benzodiazole ring influence their interaction with DNA and topoisomerases, further enhancing their potential as therapeutic agents .
Propriétés
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-4-5-12-25-19-9-7-6-8-18(19)24-23(25)16-13-22(27)26(15-16)20-14-17(28-2)10-11-21(20)29-3/h6-11,14,16H,4-5,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDHOIKKCUAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














